N-Methoxy-N-methylpyrimidine-5-carboxamide
Overview
Description
Scientific Research Applications
Structural and Molecular Studies
- Crystal and Molecular Structures : N-Methoxy-N-methylpyrimidine-5-carboxamide derivatives have been studied for their crystal and molecular structures, as seen in the case of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Such studies are crucial for understanding the physical and chemical properties of these compounds (Richter et al., 2023).
Synthesis and Chemical Properties
- Regioselective Synthesis : Research has focused on the regioselective synthesis of various pyrimidine derivatives, including those with methoxy and methyl groups. This is essential for developing potential kinase inhibitors, which have applications in cancer treatment (Wada et al., 2012).
- Synthesis of Novel Compounds : Novel compounds derived from this compound, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized. These compounds exhibit significant anti-inflammatory and analgesic properties, indicating their potential in pharmaceutical applications (Abu‐Hashem et al., 2020).
- Spectral Studies : Spectral studies of 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamide compounds have been conducted. Such studies are important for assessing the effects of substituents on spectral group frequencies, which are valuable in various scientific and industrial applications (Arulkumaran et al., 2014).
Pharmaceutical Research
- Potential Antitumor Activity : this compound derivatives have been identified as potent inhibitors with excellent antiproliferative activity against various tumor cell lines. This suggests their potential use in developing novel cancer therapies (Lombardo et al., 2004).
Novel Synthetic Methods
- Novel Synthesis Techniques : Research has been focused on developing new methods for synthesizing N-methoxy-N-methylamides, including those derived from pyrimidyl urethane. These advancements in synthetic chemistry enhance the efficiency of producing various compounds, including pharmaceuticals (Lee, 2007).
Antimicrobial and Antiviral Applications
- Antimycobacterial Properties : Studies have explored the antimycobacterial properties of this compound derivatives. This research is crucial in the ongoing battle against tuberculosis and other microbial infections (Richter et al., 2022).
- Antiviral Activity : Compounds derived from this compound have shown potential in inhibiting retrovirus replication in cell culture, indicating their possible use in antiviral therapies (Hocková et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-methoxy-N-methylpyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-3-8-5-9-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEDKFGMGPCVAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=CN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735330 | |
Record name | N-Methoxy-N-methylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823189-68-0 | |
Record name | N-Methoxy-N-methylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.